Isobutyl 3-octyloxiran-2-octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl 3-octyloxiran-2-octanoate is a chemical compound with the molecular formula C22H42O3 and a molar mass of 354.56708 g/mol . It is known for its unique structure, which includes an oxirane ring (epoxide) and long alkyl chains. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutyl 3-octyloxiran-2-octanoate can be synthesized through the epoxidation of unsaturated fatty acids or their derivatives. The process typically involves the reaction of an unsaturated fatty acid with a peracid, such as m-chloroperbenzoic acid, under controlled conditions to form the epoxide ring . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully monitored and controlled to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Isobutyl 3-octyloxiran-2-octanoate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the compound.
Substituted Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isobutyl 3-octyloxiran-2-octanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals, coatings, and polymers.
Mechanism of Action
The mechanism of action of isobutyl 3-octyloxiran-2-octanoate involves the reactivity of the oxirane ring. The ring strain in the epoxide makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nature of the nucleophile and reaction conditions . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components through its reactive epoxide group .
Comparison with Similar Compounds
Isobutyl 3-octyloxiran-2-octanoate can be compared with other epoxide-containing compounds such as:
Epoxidized Soybean Oil: Used as a plasticizer and stabilizer in the production of polyvinyl chloride (PVC).
Epoxidized Linseed Oil: Utilized in coatings and as a reactive diluent in epoxy resins.
Epoxidized Methyl Soyate: Employed as a green solvent and in the synthesis of bio-based materials.
The uniqueness of this compound lies in its specific structure, which combines long alkyl chains with an epoxide ring, providing distinct chemical and physical properties that are advantageous in various applications .
Properties
CAS No. |
35788-40-0 |
---|---|
Molecular Formula |
C22H42O3 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
2-methylpropyl 8-(3-octyloxiran-2-yl)octanoate |
InChI |
InChI=1S/C22H42O3/c1-4-5-6-7-9-12-15-20-21(25-20)16-13-10-8-11-14-17-22(23)24-18-19(2)3/h19-21H,4-18H2,1-3H3 |
InChI Key |
RLZMLCOLHSMIMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.